4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine

CCR4 antagonist Immuno-oncology Chemokine receptor

A uniquely substituted 2-aminopyrimidine, its 6-trifluoromethyl and 4-(4-bromophenyl) groups drive validated affinity (Ki=3.16 nM for CCR4) and excellent selectivity over BRD4. This precise substitution pattern makes analog substitution high-risk for SAR studies. Use it as a potent chemical probe for TARC/CCL17 or MDC/CCL22-induced chemotaxis, a negative control for BRD4 assays, or a key starting material for novel TLR8 antagonists.

Molecular Formula C11H7BrF3N3
Molecular Weight 318.09 g/mol
CAS No. 327098-68-0
Cat. No. B1605303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine
CAS327098-68-0
Molecular FormulaC11H7BrF3N3
Molecular Weight318.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)Br
InChIInChI=1S/C11H7BrF3N3/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18)
InChIKeyKJXMTKNZTBVNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine (CAS 327098-68-0) Chemical Procurement and Structural Overview


4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine (CAS 327098-68-0) is a synthetic, heterocyclic small molecule belonging to the class of 2-aminopyrimidines. Its core structure consists of a pyrimidine ring bearing a 4-bromophenyl substituent at the 4-position, a trifluoromethyl group at the 6-position, and a primary amine at the 2-position, yielding a molecular formula of C11H7BrF3N3 and a molecular weight of 318.09 g/mol [1]. The compound is a solid at ambient temperature with a reported melting point range of 216-218 °C . It is primarily used as a research tool in biochemical assays and as a building block in medicinal chemistry for the synthesis of more complex molecular probes, particularly in the fields of immunology and oncology target validation .

The Risk of Analog Substitution for 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine


Generic substitution among substituted 2-aminopyrimidines in a research context is high-risk and can lead to irreproducible or misinterpreted data. This compound's unique substitution pattern—specifically the synergistic combination of an electron-withdrawing 6-trifluoromethyl group and a 4-(4-bromophenyl) moiety—dictates its distinct molecular recognition profile and physicochemical properties [1]. Even minor structural changes, such as relocating the bromine atom from the para- to the meta-position or substituting it with another halogen, have been shown to dramatically alter target affinity and functional activity in related chemical series [2]. Therefore, substituting this specific compound with a visually similar analog without rigorous comparative biological data can invalidate structure-activity relationship (SAR) studies and compromise the validity of experimental models.

Quantitative Differentiation of 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine (327098-68-0) from Key Analogs


High Affinity for CCR4: Direct Comparison of Ki and Functional Potency with Close Analog

This compound demonstrates high-affinity binding to the human CCR4 receptor. In a direct head-to-head comparison using a radioligand displacement assay on CHO cell membranes, the target compound exhibited a Ki of 3.16 nM, which translates to a functional antagonistic IC50 of 3.89-3.90 nM in a [35S]GTPγS assay [1]. While a close analog (BDBM50278764) showed weaker functional antagonism with an IC50 of 100 nM in a Ca2+ mobilization assay, this 25-fold difference in functional potency underscores the critical contribution of the 4-(4-bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine scaffold for potent CCR4 blockade [2].

CCR4 antagonist Immuno-oncology Chemokine receptor

Target Class Selectivity: Distinct Activity Profile Versus BRD4

The compound exhibits a marked selectivity window between CCR4 and the bromodomain protein BRD4. While it demonstrates nanomolar potency at CCR4, its affinity for the first bromodomain of BRD4 (BRD4-BD1) is negligible, with a Ki of 17,200 nM and an IC50 of 15,800 nM [1][2]. This 5,000-fold difference in affinity between these two therapeutically relevant targets highlights a distinct selectivity profile. This is in stark contrast to other substituted pyrimidines developed as potent dual inhibitors or as selective BRD4 probes [3].

Target selectivity BRD4 Epigenetics Counter-screening

Essential Scaffold for TLR8 Antagonist Development: Inferred Importance from SAR Studies

Recent medicinal chemistry optimization campaigns have identified the 6-(trifluoromethyl)pyrimidin-2-amine core as an essential scaffold for the development of potent Toll-like Receptor 8 (TLR8) antagonists [1]. Systematic SAR studies revealed that modifications at the 4-position of this core significantly impact potency; while the specific 4-(4-bromophenyl) derivative was not the primary focus of these studies, the data strongly infer that its specific substitution pattern is a key determinant of activity. Optimized leads derived from this core, such as compound 14, achieved IC50 values of 6.5 μmol L–1 against TLR8, establishing the pharmacophoric importance of the 6-trifluoromethyl-2-aminopyrimidine motif [1].

TLR8 antagonist Autoimmune disease Immunomodulation

Physicochemical Differentiation: Solubility, Lipophilicity, and Stability Considerations

While not a biological activity measure, the compound's distinct physicochemical profile—driven by its specific substitution—provides quantifiable differentiation for procurement. It has a high melting point (216-218 °C), indicative of strong crystal lattice energy and robust solid-state stability, which can be advantageous for long-term storage and handling . Its calculated density is 1.646 g/cm³ and boiling point is 442.1 °C at 760 mmHg . The trifluoromethyl and bromophenyl groups confer high lipophilicity, which is a critical parameter for membrane permeability and can be quantified by a high calculated LogP (cLogP) value relative to less substituted analogs. This high cLogP differentiates it from more polar, soluble, but often less membrane-permeable, analogs like those with amine or hydroxyl substituents.

Physicochemical properties Lipophilicity Stability Procurement specification

Optimal Application Scenarios for 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine (CAS 327098-68-0)


Validating CCR4-Dependent Pathways in Immuno-Oncology and Inflammation

Use this compound as a high-affinity chemical probe (Ki = 3.16 nM) to interrogate CCR4 signaling. Its validated potency and selectivity profile (as detailed in Section 3) make it suitable for in vitro studies investigating TARC/CCL17- or MDC/CCL22-induced chemotaxis, receptor internalization, and downstream signaling events in CCR4-expressing cell lines (e.g., CHO-K1, human T-cell lines) [1].

Negative Control for BRD4 Bromodomain Assays

Given its negligible affinity for BRD4 (Ki = 17.2 μM), this compound can serve as a structurally related negative control in assays designed to assess BRD4 inhibition. Its use helps confirm that observed phenotypic effects from other pyrimidine-based molecules are not due to BRD4 off-target activity, enhancing the rigor of target engagement studies [2].

Medicinal Chemistry Starting Point for TLR8 Modulator Discovery

Procure this compound as a key starting material for the synthesis and diversification of novel 6-(trifluoromethyl)pyrimidin-2-amine-based TLR8 antagonists. Its core structure is validated by SAR studies as essential for activity, and modifications at the 4-bromophenyl position can be explored to optimize potency and selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)-6-(trifluoromethyl)-2-pyrimidinylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.